trans-Hydroxy Glimepiride trans-Hydroxy Glimepiride Trans-Hydroxy Glimepiride is a sulfonamide.
Brand Name: Vulcanchem
CAS No.: 600177-94-4
VCID: VC0192886
InChI: InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)
SMILES: CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C
Molecular Formula: C24H34N4O6S
Molecular Weight: 506.6 g/mol

trans-Hydroxy Glimepiride

CAS No.: 600177-94-4

Cat. No.: VC0192886

Molecular Formula: C24H34N4O6S

Molecular Weight: 506.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

trans-Hydroxy Glimepiride - 600177-94-4

Specification

CAS No. 600177-94-4
Molecular Formula C24H34N4O6S
Molecular Weight 506.6 g/mol
IUPAC Name 4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide
Standard InChI InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)
Standard InChI Key YUNQMQLWOOVHKI-UHFFFAOYSA-N
SMILES CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C
Canonical SMILES CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C
Appearance White Solid
Melting Point 194-196°C

Introduction

Chemical Identity and Structure

Trans-Hydroxy Glimepiride is classified as a sulfonamide compound with the molecular formula C₂₄H₃₄N₄O₆S and a molecular weight of 506.6 g/mol . This metabolite is formed through the hydroxylation of the parent compound glimepiride, specifically at the cyclohexyl ring position. The full IUPAC name is 4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide .

Chemical Identifiers

Identifier TypeValue
CAS Registry Numbers127554-89-6, 600177-94-4
PubChem CID130939
InChIKeyYUNQMQLWOOVHKI-UHFFFAOYSA-N
ChEBI IDCHEBI:180533
ChEMBL IDCHEMBL5493441
UNIIWVY9QXS57P
DSSTox Substance IDDTXSID20155602

These chemical identifiers facilitate accurate referencing and cross-database identification of trans-Hydroxy Glimepiride in scientific and regulatory contexts .

Structural Characteristics

Trans-Hydroxy Glimepiride maintains the core sulfonylurea structure of its parent compound glimepiride, with the distinguishing feature being the hydroxymethyl group on the cyclohexyl ring. This hydroxylation results from phase I metabolism and represents a key structural modification that affects the compound's pharmacological properties and elimination pathway .

Metabolic Pathway and Formation

Relationship to Glimepiride

Trans-Hydroxy Glimepiride (also designated as M1) is the primary metabolite formed during the hepatic metabolism of glimepiride. This metabolic transformation represents a crucial step in the elimination pathway of the parent drug .

Enzymatic Conversion

The formation of trans-Hydroxy Glimepiride occurs primarily through the action of the cytochrome P450 enzyme CYP2C9. This enzymatic hydroxylation represents a key phase I metabolic reaction and is an important consideration when evaluating potential drug interactions with glimepiride .

Metabolic Sequence

Research indicates that trans-Hydroxy Glimepiride (M1) undergoes further oxidation to form the carboxyl derivative (M2), which is considered pharmacologically inactive. This sequential metabolism illustrates the complete biotransformation pathway of glimepiride in humans .

Metabolic StepEnzymeResulting MetaboliteActivity Status
Initial hydroxylationCYP2C9Trans-Hydroxy Glimepiride (M1)Active
Secondary oxidationMultiple enzymesCarboxyl derivative (M2)Inactive

Pharmacokinetic Properties

Analytical Detection Methods

In pharmacokinetic studies, trans-Hydroxy Glimepiride is typically measured using validated liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods. Sample preparation involves careful processing of plasma samples with 5% formic acid, followed by specific extraction procedures to ensure accurate quantification .

Clinical Significance

Drug Interaction Considerations

Since trans-Hydroxy Glimepiride is formed via CYP2C9, medications that inhibit or induce this enzyme may affect the metabolite's formation and potentially alter the clinical effectiveness of glimepiride therapy. For example, fluconazole, a known CYP2C9 inhibitor, can increase plasma concentrations of glimepiride by interfering with its metabolism to trans-Hydroxy Glimepiride .

Research Applications and Methods

Bioanalytical Techniques

Research involving trans-Hydroxy Glimepiride employs sophisticated bioanalytical methods:

  • Sample preparation using deuterated internal standards (IS) such as trans-hydroxy glimepiride-d5

  • Sample mixing with IS solution, followed by centrifugation in precooled conditions (4°C)

  • Supernatant processing and injection into LC–MS/MS systems

  • Analysis using HPLC (commonly Shimadzu Prominence) with specialized columns (e.g., Thermo Fisher Scientific Hypersil Gold column)

Pharmacokinetic Assessment Parameters

When studying trans-Hydroxy Glimepiride, researchers typically examine several key pharmacokinetic parameters:

ParameterDescriptionCalculation Method
CmaxMaximum plasma concentrationDirectly determined from observed values
tmaxTime to reach maximum concentrationDirectly observed
λzTerminal elimination rate constantLinear regression of log-linear decline
AUClastArea under the curve to last measurable concentrationTrapezoidal method
AUCinfTotal area under the curveAUClast + Clast/λz
t1/2βElimination half-lifeln(2)/λz

Drug Interaction Studies

Gemigliptin Co-administration

Research examining the potential pharmacokinetic interactions between glimepiride and gemigliptin (a dipeptidyl peptidase-4 inhibitor) provided valuable insights into trans-Hydroxy Glimepiride formation. In a randomized, open-label, crossover study conducted on healthy Korean male volunteers, researchers evaluated the pharmacokinetics when these medications were administered together .

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